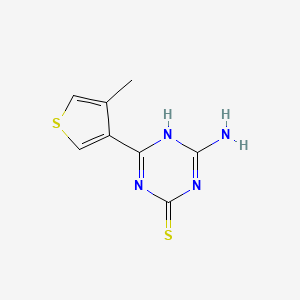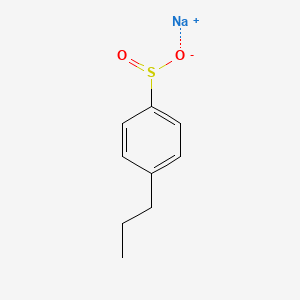
4-n-Propylbenzenesulfinic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Propylbenzenesulfinic acid sodium salt: is an organosulfur compound with the molecular formula C₉H₁₁NaO₂S. It is a derivative of benzenesulfinic acid, where the sulfinic acid group is attached to a benzene ring substituted with a propyl group at the para position. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Propylbenzenesulfinic acid sodium salt can be achieved through several methods. One common approach involves the sulfonation of 4-n-propylbenzene using sulfur trioxide and fuming sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method includes the reaction of 4-n-propylbenzene with sodium bisulfite under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 4-n-propylbenzene is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the sodium salt. This process is optimized for high yield and purity .
化学反応の分析
Types of Reactions: 4-n-Propylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: 4-n-Propylbenzenesulfinic acid sodium salt is used as a building block in the synthesis of various organosulfur compounds. It serves as a precursor for the preparation of sulfonamides, sulfones, and sulfoxides .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinic acids on cellular processes.
Industry: Industrially, this compound is used as an intermediate in the production of dyes, detergents, and surfactants. It is also employed in the formulation of certain agrochemicals and polymer additives .
作用機序
The mechanism of action of 4-n-Propylbenzenesulfinic acid sodium salt involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, affecting their function and activity .
類似化合物との比較
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison: 4-n-Propylbenzenesulfinic acid sodium salt is unique due to the presence of the propyl group, which imparts different chemical and physical properties compared to other sulfonic acids. For instance, the propyl group increases the hydrophobicity of the molecule, affecting its solubility and reactivity in various solvents .
特性
分子式 |
C9H11NaO2S |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
sodium;4-propylbenzenesulfinate |
InChI |
InChI=1S/C9H12O2S.Na/c1-2-3-8-4-6-9(7-5-8)12(10)11;/h4-7H,2-3H2,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
YZFJQTYHGXQSTN-UHFFFAOYSA-M |
正規SMILES |
CCCC1=CC=C(C=C1)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
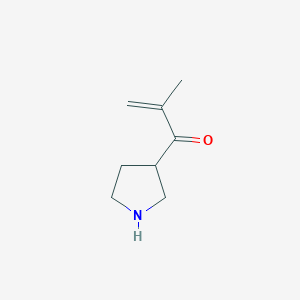
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)
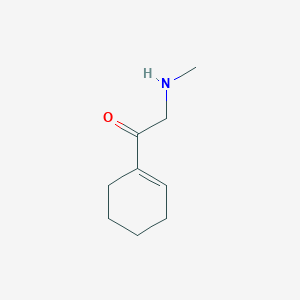
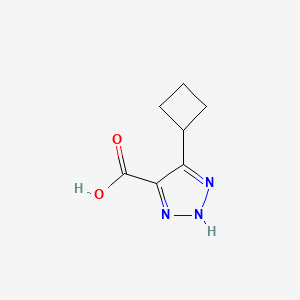
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)
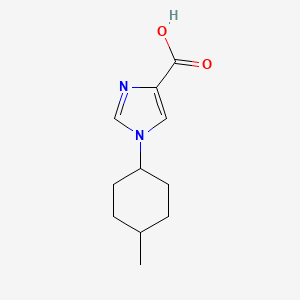
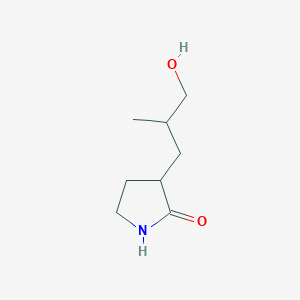
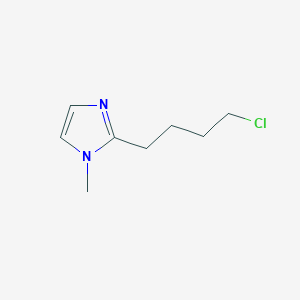
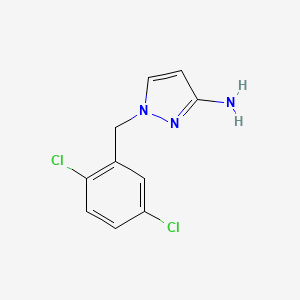
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
